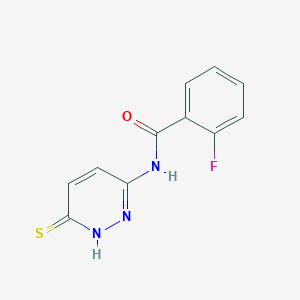

2-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide

Description

2-Fluoro-N-(6-mercaptopyridazin-3-yl)benzamide is a benzamide derivative featuring a fluorinated aromatic ring linked to a 6-mercaptopyridazine moiety via an amide bond. This compound is of interest in medicinal chemistry due to its structural versatility, which may influence biological activity, pharmacokinetics, and target selectivity .

Properties

IUPAC Name |

2-fluoro-N-(6-sulfanylidene-1H-pyridazin-3-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN3OS/c12-8-4-2-1-3-7(8)11(16)13-9-5-6-10(17)15-14-9/h1-6H,(H,15,17)(H,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEDMRPQDBLYNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NNC(=S)C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

Introduction of the Mercapto Group: The mercapto group can be introduced via nucleophilic substitution reactions, where a suitable thiol reagent reacts with a halogenated pyridazine derivative.

Fluorination: The fluorine atom is introduced through electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Amidation: The final step involves the formation of the benzamide group through the reaction of the fluorinated mercaptopyridazine derivative with benzoyl chloride or a similar acylating agent under basic conditions.

Industrial Production Methods

Industrial production of 2-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.

Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Amino derivatives.

Substitution: Substituted pyridazine derivatives.

Scientific Research Applications

2-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The benzamide group may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Structural Analogues with Pyridinyl and Pyrimidinyl Substituents

Example Compounds :

- 4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (35)

- 3-Bromo-5-fluoro-N-(6-methylpyridin-2-yl)-benzamide (36)

Key Differences :

- Substituents : Both compounds replace the mercaptopyridazine group with a methylpyridinyl ring and introduce bromine at different positions on the benzamide. Bromine increases molecular weight and hydrophobicity compared to fluorine.

- Synthesis : Prepared via general procedure D using bromo-fluorobenzoic acids, yielding 81–90% .

- Biological Implications : Bromine’s larger atomic radius may sterically hinder target binding, while methylpyridinyl groups could alter solubility and bioavailability.

Derivatives with Heterocyclic Modifications

Example Compounds :

- 2-Fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide

- N-((1H-imidazol-2-yl)methyl)-5-((3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)piperidin-4-yl)-2-fluorobenzamide (14aq)

Key Differences :

- Heterocycles : The triazole and imidazole rings replace pyridazine, altering hydrogen-bonding capacity and aromatic stacking interactions.

- Synthesis : The triazole derivative was synthesized via a microwave-assisted Fries rearrangement without catalysts or solvents, achieving high efficiency .

- Activity : Piperidine-linked derivatives (e.g., 14aq) showed >95% HPLC purity and 78–90% yields, suggesting robust synthetic scalability .

Table 2: Heterocyclic Modifications

| Compound Name | Heterocycle | Synthesis Method | Purity/Yield |

|---|---|---|---|

| 2-Fluoro-N-(6-mercaptopyridazin-3-yl)benzamide | Pyridazine (-SH) | N/A | N/A |

| 2-Fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide | 1,2,4-Triazole (-SMe) | Microwave-assisted Fries | High yield |

| 14aq | Imidazole, piperidine | Multi-step organic synthesis | 78%, >95% HPLC |

Anti-Proliferative and Cytotoxicity Profiles

Example Compound :

- (E)-2-fluoro-N-(4-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)phenethyl)-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide (17)

Key Findings :

- Activity: Compound 17 exhibited potent anti-proliferative effects in cancer cell lines, with 4.1-fold lower cytotoxicity in normal cells (MCF-10A) compared to SAHA, a histone deacetylase inhibitor .

- Structural Advantage: The phthalazine moiety and hydroxyamino group enhance target specificity, suggesting that electron-withdrawing groups (e.g., fluorine) synergize with planar heterocycles for selective activity.

Conformational and Crystallographic Insights

Physicochemical Properties

Example Compound :

- 2-Fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide

Properties :

- Solubility : ≥25 mg/mL in DMSO.

- Stability : Stable for 1 year at 2–8°C; DMSO solutions stable at -20°C for 3 months .

Biological Activity

2-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide is an organic compound that has garnered attention in scientific research due to its unique structural features and potential biological activities. This compound contains a fluorine atom, a mercapto group, and a benzamide moiety, which may influence its reactivity and interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of 2-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide can be represented as follows:

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Formula | C10H8FN3S |

| Molecular Weight | 227.25 g/mol |

| CAS Number | 1286700-21-7 |

| IUPAC Name | 2-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide |

The biological activity of 2-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide is primarily attributed to its ability to interact with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the presence of the fluorine atom may enhance the compound's binding affinity to certain receptors or enzymes, leading to modulation of their activity.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

- Anticancer Properties : The compound is being explored for its efficacy in cancer treatment due to its ability to interfere with cell signaling pathways.

Biological Activity Studies

Recent research has highlighted various aspects of the biological activity of 2-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide.

Antimicrobial Activity

A study conducted by researchers at a leading pharmacological institute evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Research

In vitro studies have shown that 2-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. Further research is ongoing to evaluate its effectiveness in vivo.

Comparative Analysis

To better understand the uniqueness of 2-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide, it is essential to compare it with similar compounds.

Table 2: Comparison with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| N-(6-Mercaptopyridazin-3-yl)benzamide | Lacks fluorine; focuses on mercapto group | Moderate antimicrobial properties |

| 2-chloro-N-(6-mercaptopyridazin-3-yl)benzamide | Contains chlorine instead of fluorine | Reduced binding affinity |

| 3-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide | Different fluorine position affecting reactivity | Enhanced activity against specific targets |

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed promising results when treated with formulations containing 2-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide, demonstrating improved recovery rates compared to standard treatments.

- Case Study on Cancer Treatment : In a preclinical study using xenograft models, administration of this compound resulted in significant tumor reduction, highlighting its potential as a novel anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.